molecular formula C6H4BrClO2S B2382674 Methyl 5-bromo-4-chlorothiophene-2-carboxylate CAS No. 2090967-58-9

Methyl 5-bromo-4-chlorothiophene-2-carboxylate

Cat. No.: B2382674
CAS No.: 2090967-58-9
M. Wt: 255.51
InChI Key: VLVUUBLIWLTTFA-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-chlorothiophene-2-carboxylate is an organic compound with the molecular formula C6H4BrClO2S and a molecular weight of 255.52 g/mol . It belongs to the class of thiophene derivatives, which are known for their aromatic properties and are widely used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-chlorothiophene-2-carboxylate typically involves the bromination and chlorination of thiophene derivatives followed by esterification. One common method includes the bromination of 2-thiophenecarboxylic acid, followed by chlorination and subsequent esterification with methanol .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and chlorination reactions under controlled conditions. The reactions are typically carried out in the presence of catalysts and under inert atmospheres to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-chlorothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 5-bromo-4-chlorothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-4-chlorothiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds for various applications .

Properties

IUPAC Name

methyl 5-bromo-4-chlorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVUUBLIWLTTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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